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Compound of Interest

Compound Name: Ricasetron

Cat. No.: B15134660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ricasetron, also known as BRL-46470, is a potent and selective antagonist of the serotonin 5-

HT3 receptor.[1][2] With notable antiemetic and anxiolytic properties, its unique chemical

architecture has garnered significant interest within the medicinal chemistry community.[1][2]

This document provides an in-depth technical overview of the chemical structure of Ricasetron
and a detailed examination of its synthesis pathway, designed to serve as a critical resource for

researchers and professionals in drug development.

Chemical Structure and Properties
Ricasetron is chemically designated as endo-N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-

dihydro-3,3-dimethyl-indole-1-carboxamide.[1][2][3] The molecule possesses a complex

polycyclic structure, featuring a substituted indole core linked to a bicyclic amine via a

carboxamide group.

The key structural features include:

A 2,3-dihydro-3,3-dimethyl-indole moiety: This heterocyclic system forms the core of the

molecule.
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A carboxamide linker: This functional group connects the indole and the bicyclic amine

components.

An endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl group (tropane alkaloid derivative): This

bicyclic amine is crucial for its pharmacological activity.

The stereochemistry of the bicyclic amine is specified as endo, which is a critical determinant of

its binding affinity to the 5-HT3 receptor.

Table 1: Chemical and Physical Properties of Ricasetron

Property Value Reference

IUPAC Name

endo-N-(8-Methyl-8-

azabicyclo[3.2.1]oct-3-yl)-2,3-

dihydro-3,3-dimethyl-indole-1-

carboxamide

[1][2][3]

Synonyms BRL-46470, BRL 46470A [1][3]

CAS Number 117086-68-7 [1][2][3]

Molecular Formula C₁₉H₂₇N₃O [3][4][5]

Molecular Weight 313.44 g/mol [3][4][5]

SMILES

CC1(C)CN(c2ccccc12)C(=O)N

[C@H]1C[C@H]2CC--

INVALID-LINK--N2C

[1][2]

InChI Key
ILXWRFDRNAKTDD-

QDMKHBRRSA-N
[1][2]

Appearance Solid powder [3]

Purity >98% (typical) [3]

Synthesis Pathway
The synthesis of Ricasetron involves a multi-step process that culminates in the coupling of

two key intermediates: 2,3-dihydro-3,3-dimethyl-indole and endo-3-amino-8-methyl-8-
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azabicyclo[3.2.1]octane. The general synthetic strategy can be conceptualized as the formation

of a reactive intermediate from the indole core, followed by its reaction with the bicyclic amine.

A plausible and documented synthetic route is outlined below, based on established methods

for the preparation of similar indole-1-carboxamides.

Diagram 1: Overall Synthesis Pathway of Ricasetron

Indole Moiety Preparation

Amine Moiety

Coupling Reaction2,3-Dihydro-3,3-dimethyl-indole Indole-1-carbonyl chloride
Phosgene or equivalent

Ricasetron

endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane

Click to download full resolution via product page

Caption: A high-level overview of the Ricasetron synthesis pathway.

Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of

analogous compounds and represent a likely pathway for the preparation of Ricasetron.

Step 1: Synthesis of 2,3-Dihydro-3,3-dimethyl-indole

The synthesis of the 2,3-dihydro-3,3-dimethyl-indole core can be achieved through various

methods, a common one being the Fischer indole synthesis or variations thereof.

Methodology: A typical procedure involves the reaction of a suitable phenylhydrazine with

isobutyraldehyde, followed by cyclization under acidic conditions.

Reactants: Phenylhydrazine, Isobutyraldehyde, Acid catalyst (e.g., polyphosphoric acid).
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Procedure:

Phenylhydrazine and isobutyraldehyde are condensed to form the corresponding

phenylhydrazone.

The resulting phenylhydrazone is then treated with a strong acid, such as polyphosphoric

acid, and heated to induce cyclization, yielding 2,3-dimethylindole.

Subsequent reduction of the indole ring, for instance, using a reducing agent like sodium

cyanoborohydride in the presence of an acid, would yield the desired 2,3-dihydro-3,3-

dimethyl-indole.

Step 2: Preparation of endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane

This key intermediate is a derivative of tropine and can be synthesized from commercially

available starting materials.

Methodology: A common route involves the conversion of tropinone to the corresponding

oxime, followed by reduction.

Reactants: Tropinone, Hydroxylamine hydrochloride, Sodium acetate, Reducing agent (e.g.,

Sodium metal in ethanol, or catalytic hydrogenation).

Procedure:

Tropinone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g.,

sodium acetate) to form tropinone oxime.

The oxime is then reduced to the amine. The stereochemical outcome of this reduction is

critical. The use of dissolving metal reductions (e.g., sodium in ethanol) typically favors the

formation of the endo isomer. Catalytic hydrogenation may yield a mixture of endo and exo

isomers, requiring separation.

Step 3: Coupling of the Indole and Amine Moieties

The final step involves the formation of the carboxamide bond between the 2,3-dihydro-3,3-

dimethyl-indole and the endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane.
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Methodology: This is typically achieved by activating the indole nitrogen with a phosgene

equivalent to form a reactive intermediate, which then reacts with the amine.

Reactants: 2,3-Dihydro-3,3-dimethyl-indole, Phosgene or a phosgene equivalent (e.g.,

triphosgene, carbonyldiimidazole), endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane,

Anhydrous aprotic solvent (e.g., dichloromethane, THF), Base (e.g., triethylamine, pyridine).

Procedure:

2,3-Dihydro-3,3-dimethyl-indole is dissolved in an anhydrous aprotic solvent under an inert

atmosphere.

A phosgene equivalent is added, often in the presence of a non-nucleophilic base, to form

the intermediate indole-1-carbonyl chloride.

endo-3-Amino-8-methyl-8-azabicyclo[3.2.1]octane is then added to the reaction mixture.

The reaction is stirred at room temperature or with gentle heating until completion.

The final product, Ricasetron, is then isolated and purified, typically by chromatography.

Diagram 2: Detailed Synthesis Workflow
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Caption: Step-by-step workflow for the synthesis of Ricasetron.
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Quantitative Data
While specific reaction yields and detailed analytical data for the synthesis of Ricasetron are

proprietary and not extensively published in open literature, the following table provides

expected ranges based on analogous chemical transformations.

Table 2: Expected Quantitative Data for Ricasetron Synthesis

Step Parameter Expected Value

Step 1: Indole Core Synthesis Yield 60-80%

Purity (crude) >90%

Step 2: Amine Core Synthesis Yield 50-70%

endo:exo ratio >9:1

Step 3: Coupling Reaction Yield 70-90%

Final Purity (after purification) >98%

Conclusion
Ricasetron remains a molecule of significant interest due to its potent pharmacological profile.

The synthesis, while complex, relies on well-established organic chemistry principles. This

guide provides a comprehensive overview of its chemical structure and a detailed, plausible

synthesis pathway, offering valuable insights for researchers engaged in the discovery and

development of novel therapeutics targeting the 5-HT3 receptor. Further optimization of the

outlined synthetic steps could lead to more efficient and scalable production methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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